molecular formula C28H34N4O2S2 B10959829 N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)octanediamide

N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)octanediamide

Cat. No.: B10959829
M. Wt: 522.7 g/mol
InChI Key: FYIHPDDHRPOHLJ-UHFFFAOYSA-N
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Description

N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)octanediamide is a complex organic compound featuring a unique structure that includes cyano groups, a tetrahydrocycloheptathiophene ring, and an octanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)octanediamide typically involves the following steps:

    Formation of the Tetrahydrocycloheptathiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diene and a thiol, under acidic or basic conditions.

    Introduction of Cyano Groups: The cyano groups are introduced via a nucleophilic substitution reaction, often using cyanogen bromide or a similar reagent.

    Coupling with Octanediamide: The final step involves coupling the cyano-substituted tetrahydrocycloheptathiophene with octanediamide. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano groups, converting them to amines.

    Substitution: The cyano groups can also participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules

Biology

Biologically, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of cyano groups and the thiophene ring, which are known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The cyano groups and the thiophene ring are often found in pharmacologically active compounds.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)octanediamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The cyano groups could form hydrogen bonds or electrostatic interactions with amino acid residues, while the thiophene ring could engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanediamide: Similar structure but with a shorter diamide backbone.

    N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)hexanediamide: Similar structure but with a hexanediamide backbone.

Uniqueness

N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)octanediamide is unique due to its longer octanediamide backbone, which could influence its physical properties and reactivity. This longer chain might provide greater flexibility and different interaction profiles compared to its shorter analogs.

Properties

Molecular Formula

C28H34N4O2S2

Molecular Weight

522.7 g/mol

IUPAC Name

N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)octanediamide

InChI

InChI=1S/C28H34N4O2S2/c29-17-21-19-11-5-3-7-13-23(19)35-27(21)31-25(33)15-9-1-2-10-16-26(34)32-28-22(18-30)20-12-6-4-8-14-24(20)36-28/h1-16H2,(H,31,33)(H,32,34)

InChI Key

FYIHPDDHRPOHLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCCCCCC(=O)NC3=C(C4=C(S3)CCCCC4)C#N

Origin of Product

United States

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